1-[(2,3-dichlorophenoxy)acetyl]piperidine
Overview
Description
1-[(2,3-dichlorophenoxy)acetyl]piperidine is a useful research compound. Its molecular formula is C13H15Cl2NO2 and its molecular weight is 288.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.0479841 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Applications
1. Neuropharmacology and Metabolic Studies
Compounds related to "1-[(2,3-dichlorophenoxy)acetyl]piperidine" have been explored for their effects on feeding behavior and metabolic activity. For instance, 3-hydroxymethyl-N-methylpiperidine derivatives have shown the potential to affect the satiety center, reducing obesity-induced behaviors in mice without exhibiting psychotropic activity, indicating a unique approach to addressing obesity and related metabolic disorders (Massicot, Thuillier, & Godfroid, 1984; Massicot, Steiner, & Godfroid, 1985).
2. Kappa-Opioid Receptor Agonism
Research into kappa-opioid receptor agonists has included the synthesis of 1-[(3,4-dichlorophenyl)acetyl]-2-[(alkylamino)methyl]piperidines, revealing structure-activity relationships critical for the development of potent and selective kappa-receptor agonists. These compounds offer insights into designing new therapeutics for pain management and other neurological conditions (Scopes et al., 1992).
Chemical and Structural Applications
3. Complexation and Host-Guest Chemistry
Studies on the complexation of arenes by macrocyclic hosts reveal the potential of piperidine derivatives in creating sophisticated molecular architectures. These findings have implications for developing new materials and chemical sensors, showcasing the versatility of piperidine derivatives in supramolecular chemistry (Diederich, Dick, & Griebel, 1986).
4. Antifungal and Antimicrobial Research
Piperidine derivatives have been synthesized and evaluated for their antifungal and antibacterial activities, indicating their potential as templates for developing new antimicrobial agents. For example, ketoconazole, a potent antifungal agent, highlights the importance of piperidine scaffolds in medicinal chemistry (Heeres, Backx, Mostmans, & Cutsem, 1979).
Material Science Applications
5. Controlled-Release Herbicides
The reaction of unmodified, cyanoethylated, and crosslinked corn starches with 2,4-dichlorophenoxyacetyl chloride demonstrates the utility of "this compound" related compounds in agriculture. These starch esters of 2,4-D show potential as controlled-release herbicides, offering a way to reduce environmental impact while maintaining efficacy (Mehltretter, Roth, Weakley, McGuire, & Russell, 1974).
Properties
IUPAC Name |
2-(2,3-dichlorophenoxy)-1-piperidin-1-ylethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2/c14-10-5-4-6-11(13(10)15)18-9-12(17)16-7-2-1-3-8-16/h4-6H,1-3,7-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNLWISPHQAKQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.